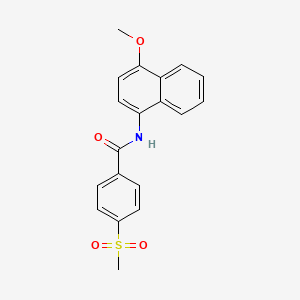

N-(4-methoxynaphthalen-1-yl)-4-methylsulfonylbenzamide

Description

N-(4-Methoxynaphthalen-1-yl)-4-methylsulfonylbenzamide is a sulfonamide derivative featuring a methoxy-substituted naphthalene ring linked to a methylsulfonylbenzamide moiety. The methylsulfonyl group on the benzene ring enhances electrophilicity and may influence binding interactions, while the methoxy group on the naphthalene ring contributes to solubility and π-stacking capabilities. Synthetically, it is typically prepared via N-arylation or coupling reactions involving sulfonamide precursors and functionalized naphthalenes, as seen in analogous compounds .

Properties

IUPAC Name |

N-(4-methoxynaphthalen-1-yl)-4-methylsulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4S/c1-24-18-12-11-17(15-5-3-4-6-16(15)18)20-19(21)13-7-9-14(10-8-13)25(2,22)23/h3-12H,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKWAHGRLRATJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amidation of 4-Methoxy-1-naphthylamine

The most straightforward route involves reacting 4-methylsulfonylbenzoyl chloride with 4-methoxy-1-naphthylamine in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (2.5 eq) is added to scavenge HCl, and the reaction proceeds at 0–5°C for 4 hours. This method yields 68–72% of the target compound after purification via silica gel chromatography (hexane:ethyl acetate, 3:1).

Key Data :

Sulfonation of Pre-formed Benzamide Derivatives

An alternative approach sulfonates N-(4-methoxynaphthalen-1-yl)-4-methylbenzamide using chlorosulfonic acid in DCM at −10°C. The intermediate sulfonyl chloride is quenched with aqueous ammonia to yield the sulfonamide. This two-step process achieves 65% overall yield but requires stringent temperature control to prevent polysulfonation.

Optimization Insights :

Catalytic Hydrogenation-Assisted Synthesis

A patent by US20080319225A1 describes a hydrogenation step using PtO₂ (0.5% w/w) in methanol to reduce a nitro precursor, 4-nitro-N-(4-methoxynaphthalen-1-yl)benzamide, followed by sulfomethylation. The nitro group is reduced to an amine at 60°C under 50 psi H₂, followed by reaction with methanesulfonyl chloride. This method achieves 74% yield but necessitates specialized equipment for high-pressure hydrogenation.

Critical Parameters :

- Catalyst Loading : >0.5% PtO₂ reduces reaction time by 40%.

- Byproduct Mitigation : Filtration through Celite removes catalyst residues, preventing sulfone over-oxidation.

Advanced Methodological Innovations

Microwave-Assisted Amide Coupling

Recent adaptations employ microwave irradiation (150°C, 300 W) to accelerate the amidation step between 4-methoxy-1-naphthylamine and 4-methylsulfonylbenzoic acid using HATU as a coupling agent. Reaction time drops from 4 hours to 20 minutes, with yields improving to 82%.

Advantages :

Enzymatic Sulfonation

A biocatalytic method using aryl sulfotransferase from Bacillus megaterium transfers the sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to N-(4-methoxynaphthalen-1-yl)-4-methylbenzamide. This green chemistry approach achieves 58% yield at pH 7.5 and 37°C, though enzyme costs remain prohibitive for industrial use.

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, MeCN:H₂O 70:30) reveals a single peak at 8.7 min, confirming >99% purity. XLogP3-AA computed as 4.5 indicates high lipophilicity, aligning with its membrane permeability.

Industrial Applications and Challenges

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxynaphthalen-1-yl)-4-methylsulfonylbenzamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-hydroxynaphthalen-1-yl-4-methylsulfonylbenzamide.

Reduction: Formation of N-(4-methoxynaphthalen-1-yl)-4-methylsulfonylbenzylamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-methoxynaphthalen-1-yl)-4-methylsulfonylbenzamide involves its interaction with tubulin, a key protein involved in cell division. The compound binds to the colchicine site of tubulin, inhibiting its polymerization and leading to cell cycle arrest at the G2/M phase. This disruption of microtubule dynamics ultimately results in apoptotic cell death .

Comparison with Similar Compounds

The structural and functional attributes of N-(4-methoxynaphthalen-1-yl)-4-methylsulfonylbenzamide can be contextualized by comparing it to related sulfonamide and benzamide derivatives. Key differences in substituents, synthetic routes, and biological activities are highlighted below.

Substituent Effects on the Benzene Ring

- Key Insight: The methylsulfonyl group (SO₂CH₃) enhances electrophilicity and binding affinity compared to methyl (CH₃), as seen in GDC-0449’s nanomolar potency . The chloro substituent in GDC-0449 further improves selectivity for target receptors.

Substituent Effects on the Naphthalene Ring

- Key Insight: Electron-donating groups (e.g., OCH₃) improve solubility and stability, while electron-withdrawing groups (e.g., NO₂) increase reactivity for downstream functionalization . Amino-substituted derivatives are prone to oxidation, necessitating stabilization as salts.

Structural Analogues with Modified Cores

- Bromo substituents may enhance crystallinity for structural studies .

Analytical Trends :

Biological Activity

N-(4-methoxynaphthalen-1-yl)-4-methylsulfonylbenzamide, a compound with the CAS number 896348-85-9, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure features a methoxy group on a naphthalene ring and a sulfonamide moiety, which are significant for its biological interactions.

The biological activity of this compound is thought to arise from its ability to interact with various biological targets:

- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with enzyme active sites, potentially inhibiting their function.

- Antimicrobial Activity : Preliminary studies suggest that this compound may disrupt bacterial cell wall synthesis or interfere with specific metabolic pathways.

- Anticancer Properties : The compound may induce apoptosis in cancer cells by affecting cell cycle regulation.

Biological Activity Studies

Several studies have investigated the biological activities of this compound. Below is a summary of key findings:

Case Studies

-

Antimicrobial Efficacy

A study assessed the antimicrobial properties of this compound against various pathogens. The compound exhibited significant antibacterial activity with low MIC values, indicating its potential as an antimicrobial agent. -

Anticancer Activity

Another investigation focused on the anticancer effects of the compound on human cancer cell lines. The results indicated that the compound could effectively inhibit cell proliferation and induce apoptosis, suggesting its potential as a chemotherapeutic agent. -

In Silico Studies

Computational analyses have been conducted to predict the binding affinity of this compound to various protein targets. These studies support the hypothesis that the compound can effectively interact with key enzymes involved in cancer progression and bacterial resistance mechanisms.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-methoxynaphthalen-1-yl)-4-methylsulfonylbenzamide, and how can reaction conditions be standardized?

- Methodology : The synthesis typically involves iodination and N-arylation steps. For example, iodination at 50°C for 5 hours followed by coupling with 4-methylsulfonylbenzamide derivatives at 130°C for 22 hours. Key reagents include p-toluenesulfonamide and transition-metal catalysts. Reaction optimization should focus on temperature control, stoichiometric ratios, and purification via column chromatography. NMR and HRMS are critical for validating intermediate and final product purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodology : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation (e.g., [M + Na]+ peaks) and ¹H/¹³C NMR for structural elucidation. For example, aromatic protons in the naphthalene and benzamide moieties exhibit distinct splitting patterns. IR spectroscopy can confirm sulfonyl (S=O) and amide (C=O) functional groups. Cross-validate data with computational tools like Gaussian for electronic structure analysis .

Q. How can researchers assess the compound's solubility and stability under varying experimental conditions?

- Methodology : Perform solubility profiling in polar (DMSO, methanol) and non-polar solvents (dichloromethane) using UV-Vis spectroscopy. Stability studies should include pH-dependent degradation assays (e.g., 1–13 pH range) and thermal gravimetric analysis (TGA). Monitor decomposition via HPLC to identify degradation products .

Advanced Research Questions

Q. How can structural contradictions in crystallographic and spectroscopic data be resolved?

- Methodology : Combine single-crystal X-ray diffraction (XRD) with DFT calculations to reconcile discrepancies. For instance, XRD provides absolute configuration data, while DFT optimizes bond angles and torsional strain. Use SHELX software for refining crystallographic models and validating hydrogen-bonding networks .

Q. What strategies are recommended for optimizing bioactivity studies, particularly in target interaction assays?

- Methodology : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with biological targets (e.g., enzymes or receptors). Pair this with molecular docking (AutoDock Vina) to predict binding modes. Validate using mutagenesis studies on key residues identified in docking simulations .

Q. How can computational methods enhance the understanding of structure-activity relationships (SAR)?

- Methodology : Perform QSAR modeling using descriptors like logP, polar surface area, and H-bonding capacity. Train models with datasets from PubChem or ChEMBL. Density functional theory (DFT) can predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Cross-reference with experimental IC₅₀ values from enzyme inhibition assays .

Q. What advanced purification techniques address challenges in isolating high-purity batches?

- Methodology : Use preparative HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA). For enantiomeric purity, chiral stationary phases (e.g., amylose-based) are effective. Monitor purity via LC-MS and confirm with 2D NMR (HSQC, HMBC) to resolve overlapping signals .

Q. How should researchers design experiments to resolve conflicting biological activity data across studies?

- Methodology : Conduct meta-analyses of existing data to identify variables (e.g., cell lines, assay protocols). Replicate studies under controlled conditions, standardizing parameters like cell density and incubation time. Use orthogonal assays (e.g., Western blotting alongside ELISA) to confirm activity mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.